molecular formula C8H6BrNO2S B11859445 methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B11859445
M. Wt: 260.11 g/mol
InChI Key: ZZUSKBHHRZULEI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a molecular formula of C8H6BrNO2S. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of a thieno[3,2-b]pyrrole precursor. One common method includes the use of N-bromosuccinimide (NBS) in a solvent such as chloroform or dichloromethane . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-substituted derivatives, sulfoxides, sulfones, and reduced thieno[3,2-b]pyrrole compounds .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins by binding to their active sites. The molecular targets and pathways involved can vary, but common targets include viral polymerases and cancer-related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both synthetic chemistry and material science .

Biological Activity

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (C8H6BrNO2S) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[3,2-b]pyrrole core with a bromine substituent at the 2-position. This unique structure contributes to its reactivity and biological interactions. The compound's molecular weight is approximately 232.1 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its electrophilicity, allowing for nucleophilic substitutions that can modulate biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit D-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Structural studies indicate that small substituents on the thiophene ring can significantly affect inhibitory potency .
  • Antimicrobial Activity : Research indicates that derivatives of thieno[3,2-b]pyrroles exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects through apoptosis induction in cancer cell lines.

Biological Activity Data

Activity Type Details Reference
Enzyme InhibitionPotent inhibitor of D-amino acid oxidase
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • D-Amino Acid Oxidase Inhibition : A study published in Nature demonstrated that analogs of thieno[3,2-b]pyrroles, including this compound, significantly inhibited DAO activity. The structure-activity relationship (SAR) analysis revealed that the presence of the bromine atom was crucial for enhancing inhibitory potency against DAO .
  • Antimicrobial Activity : Another study investigated the antimicrobial efficacy of various thieno[3,2-b]pyrrole derivatives. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Cancer Cell Studies : Research conducted on human cancer cell lines indicated that this compound could induce cell death through apoptotic pathways. The mechanism involves caspase activation and mitochondrial membrane potential disruption, making it a candidate for further investigation in cancer therapeutics .

Comparison with Similar Compounds

Compound Name Structural Differences Biological Activity
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateLacks bromine; lower reactivityWeaker enzyme inhibition
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateEthyl group instead of methylSimilar antimicrobial properties
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateBromine at different positionVaries in potency against DAO

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3

InChI Key

ZZUSKBHHRZULEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(S2)Br

Origin of Product

United States

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